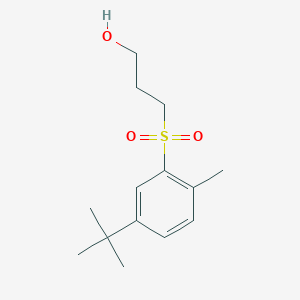![molecular formula C10H14Cl2IN3 B6640023 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,2-dimethylguanidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the dichlorophenyl group.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
科学的研究の応用
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could block the binding sites of enzymes involved in metabolic pathways, thereby disrupting their activity.
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
N-(3,5-Dichlorophenyl)-N’-methylguanidine: Similar guanidine structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide counterion, which may influence its solubility and reactivity compared to similar compounds.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3.HI/c1-14-10(13)15(2)6-7-3-4-8(11)9(12)5-7;/h3-5H,6H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANZUXROZQERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CC1=CC(=C(C=C1)Cl)Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)


![3-[1-(2-Methoxyethyl)pyrrolidin-2-yl]pyridine](/img/structure/B6640009.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
